molecular formula C22H29N3O5S B2927522 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide CAS No. 899967-94-3

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2927522
CAS RN: 899967-94-3
M. Wt: 447.55
InChI Key: JITNOAXXYHNEJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide” are not available, similar compounds have been synthesized via reductive amination .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

A study on ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, a structure related to "N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide," explored their synthesis and biological screening against various enzymes and bacterial strains. These compounds demonstrated significant inhibition of lipoxygenase, an enzyme associated with inflammatory responses, making them potential candidates for anti-inflammatory drugs. The interaction between these inhibitors and target enzymes was also computationally observed, supporting their experimental efficacy (Irshad et al., 2016).

Antimicrobial Activity

Another relevant study synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, closely related to the structural motif of interest. These compounds were evaluated for their antimicrobial activity against a spectrum of bacteria and Mycobacterium species. One compound in particular showed high activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting the potential of these scaffolds in developing new antimicrobial agents (Krátký et al., 2012).

Anticancer Evaluation

Phenylethylamine derivatives, structurally related to the compound , were synthesized and evaluated for their antiulcer activities. This study underscores the broader utility of such compounds in pharmaceutical research, potentially leading to the discovery of new therapeutic agents with improved solubility and bioavailability characteristics (Hosokami et al., 1995).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-14-19(15-21(16-20)30-2)22(26)23-8-13-31(27,28)25-11-9-24(10-12-25)17-18-6-4-3-5-7-18/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITNOAXXYHNEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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